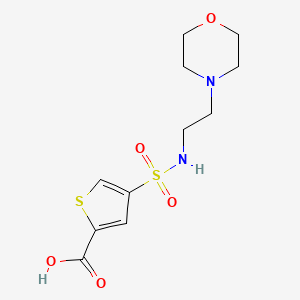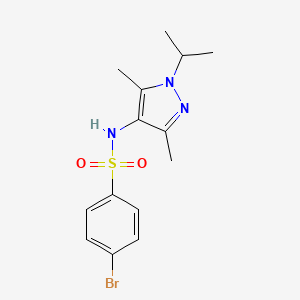
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a derivative of the natural neurotransmitter, gamma-aminobutyric acid (GABA), and has been shown to have a variety of effects on the central nervous system.
Mecanismo De Acción
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide acts as a positive allosteric modulator of GABA receptors, which enhances the binding of GABA to its receptor and increases the inhibitory effect of the neurotransmitter. This results in decreased neuronal activity and increased inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide has been shown to have a variety of effects on the central nervous system, including anxiolytic (anti-anxiety), sedative, and analgesic (pain-relieving) effects. These effects are thought to be mediated through the modulation of GABA receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide in scientific research is its ability to selectively modulate GABA receptor activity, allowing for the study of specific physiological processes that are mediated by GABA. However, one limitation of N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide is its potential for off-target effects, as it may modulate other neurotransmitter systems in addition to GABA.
Direcciones Futuras
There are several potential future directions for research on N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide. One area of interest is the development of more selective compounds that target specific subtypes of GABA receptors. Additionally, the use of N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain. Finally, N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide may have potential therapeutic applications for the treatment of anxiety disorders, sleep disorders, and chronic pain.
Métodos De Síntesis
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-methylpyrrolidine with acrylonitrile to form 2-methyl-3-cyanopropylpyrrolidine. This compound is then reduced to the corresponding amine, which is subsequently acetylated to yield N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been shown to enhance the release of GABA, which is an inhibitory neurotransmitter, leading to increased inhibition of neuronal activity. This effect has been implicated in a variety of physiological processes, including anxiety, sleep, and pain perception.
Propiedades
IUPAC Name |
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(7-11-10(2)13)8-12-5-3-4-6-12/h9H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPVGGBIGTFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)



![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)